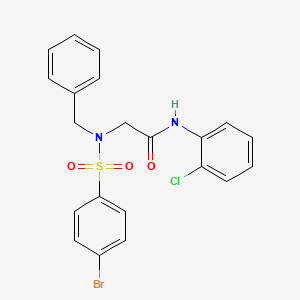

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺是一种合成的有机化合物,属于磺酰胺类。这些化合物以其在药物化学中的多种用途而闻名,特别是作为抗菌剂。分子中存在溴、氯和磺酰胺基团表明可能具有生物活性反应性。

准备方法

合成路线和反应条件

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:

磺酰胺基团的形成: 用4-溴苯磺酰氯与苄胺反应生成N-苄基-4-溴苯磺酰胺。

酰化: 在适当的条件下,用2-氯苯乙酸或其衍生物与磺酰胺反应生成最终化合物。

工业生产方法

工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括:

- 使用催化剂提高反应速率。

- 纯化步骤,如重结晶或色谱。

化学反应分析

反应类型

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺可以进行多种化学反应,包括:

取代反应: 由于存在溴和氯原子。

氧化和还原: 取决于所涉及的官能团。

水解: 酰胺键可在酸性或碱性条件下水解。

常用试剂和条件

取代: 胺或硫醇等亲核试剂。

氧化: 高锰酸钾或过氧化氢等氧化剂。

还原: 锂铝氢化物等还原剂。

主要产物

从这些反应中形成的主要产物将取决于所使用的具体试剂和条件。例如,取代反应可能会生成具有不同官能团取代溴或氯原子的衍生物。

科学研究应用

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺可能具有多种科学研究应用,包括:

药物化学: 作为抗菌剂或抗癌剂的潜在用途。

生物学研究: 研究其对各种生物途径的影响。

工业应用: 用作合成其他复杂分子的中间体。

作用机制

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺的作用机制将取决于其特定的生物靶点。通常,磺酰胺通过模拟天然底物的结构来抑制酶的活性,从而阻断酶的活性位点。

相似化合物的比较

类似化合物

磺胺酰胺: 具有抗菌特性的更简单的磺酰胺。

N-(2-氯苯基)乙酰胺: 缺少磺酰胺基团,但具有相同的酰胺结构。

4-溴苯磺酰胺: 含有磺酰胺基团,但缺少酰胺结构。

独特性

2-(N-苄基4-溴苯磺酰胺)-N-(2-氯苯基)乙酰胺由于溴、氯和磺酰胺基团的组合而具有独特之处,与其他类似化合物相比,它可能赋予其独特的生物活性和反应性。

生物活性

The compound 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide typically involves the reaction of 4-bromobenzenesulfonamide with N-benzyl-2-chloroacetamide. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate nucleophilic substitution. The purity and yield of the synthesized compound are usually confirmed through techniques such as NMR spectroscopy and HPLC.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro assays indicate that it induces apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positivity, suggesting enhanced apoptotic activity compared to control groups. The IC50 values for cell viability assays show promising results, indicating effective cytotoxicity at low concentrations (IC50 values ranging from 10.93 nM to 25.06 nM for different analogs) .

The proposed mechanism of action involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in several tumors. The selectivity for CA IX over CA II is crucial as it minimizes side effects associated with broader CA inhibition. The compound's ability to disrupt pH regulation within tumor microenvironments may contribute to its antitumor efficacy .

Antimicrobial Activity

In addition to its antitumor properties, 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide has shown antibacterial activity against various bacterial strains. It was evaluated for its ability to inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a 22-fold increase in apoptosis markers compared to untreated controls, supporting its potential use in targeted breast cancer therapies .

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial properties, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating antibiotic-resistant infections .

Data Summary

| Activity Type | Assay Type | IC50 Value (nM) | Notes |

|---|---|---|---|

| Antitumor | MDA-MB-231 Cell Line | 10.93 - 25.06 | Induces apoptosis significantly |

| Antimicrobial | Bacterial Growth Inhibition | Varies by strain | Effective against Gram-positive/negative bacteria |

属性

分子式 |

C21H18BrClN2O3S |

|---|---|

分子量 |

493.8 g/mol |

IUPAC 名称 |

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C21H18BrClN2O3S/c22-17-10-12-18(13-11-17)29(27,28)25(14-16-6-2-1-3-7-16)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26) |

InChI 键 |

KBCLIWHVEPTIFA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。